

4'-Methyl-3-nitro-1,1'-biphenyl chemical properties and structure

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Compound of Interest

Compound Name: 4'-Methyl-3-nitro-1,1'-biphenyl

Cat. No.: B1594860

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An In-Depth Technical Guide to **4'-Methyl-3-nitro-1,1'-biphenyl**: Structure, Properties, and Synthetic Utility

Introduction: The Biphenyl Scaffold in Modern Chemistry

The 1,1'-biphenyl framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and functional materials.^{[1][2]} Its semi-rigid structure allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. Within this important class of molecules, **4'-Methyl-3-nitro-1,1'-biphenyl** emerges as a valuable synthetic intermediate. The strategic placement of a methyl group and a versatile nitro functionality on the biphenyl core makes it a highly useful building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications for researchers and scientists in the field.

Section 1: Core Chemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design.

Chemical Identity

- IUPAC Name: 1-(4-methylphenyl)-3-nitrobenzene[3][4]
- Synonyms: 4'-Methyl-3-nitrobiphenyl, 1-Methyl-4-(3-nitrophenyl)benzene[3]
- CAS Number: 53812-68-3[3]
- Molecular Formula: C₁₃H₁₁NO₂[3]
- Molecular Weight: 213.23 g/mol [3]

Physicochemical and Computed Properties

The properties summarized in the table below are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.

Property	Value	Source
Molecular Weight	213.23 g/mol	PubChem[3]
XLogP3	4.2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	1	PubChem[3]
Exact Mass	213.078978594 Da	PubChem[3]
Topological Polar Surface Area	45.8 Å ²	PubChem[3]
Heavy Atom Count	16	PubChem[3]
Covalently-Bonded Unit Count	1	PubChem[3]

Molecular Structure and Spectral Characterization

The structure of **4'-Methyl-3-nitro-1,1'-biphenyl** consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a nitro group at the meta-position, and the other with a methyl group at the para-position.

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